Product packaging for Vaborbactam(Cat. No.:CAS No. 1575712-03-6)

Vaborbactam

Cat. No.: B8068821
CAS No.: 1575712-03-6
M. Wt: 297.14 g/mol
InChI Key: IOOWNWLVCOUUEX-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vaborbactam is a first-in-class, cyclic boronic acid-based beta-lactamase inhibitor used in antimicrobial research. It is specifically designed to potentiate the activity of beta-lactam antibiotics, such as meropenem, against resistant Gram-negative bacteria by inhibiting serine beta-lactamases. Its primary research value lies in studying and overcoming resistance in carbapenem-resistant Enterobacteriaceae (CRE), particularly Klebsiella pneumoniae carbapenemase (KPC)-producing strains . This compound exerts its mechanism by acting as a reversible, covalent inhibitor of Ambler class A and class C serine β-lactamases . It forms a stable complex with the catalytic serine residue of these enzymes, mimicking the tetrahedral transition state of β-lactam hydrolysis. This action effectively protects co-administered beta-lactams from enzymatic degradation . A key research advantage of this compound is its potent inhibition of KPC enzymes with a long enzyme-inhibitor complex residence time, making it a critical tool for investigating combination therapies against multidrug-resistant pathogens . Recent studies (2025) continue to explore its efficacy in complex research models, including its activity against carbapenem-resistant Klebsiella pneumoniae in biofilm-associated infections, highlighting its ongoing relevance in advanced antimicrobial research . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BNO5S B8068821 Vaborbactam CAS No. 1575712-03-6

Properties

IUPAC Name

2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO5S/c15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOWNWLVCOUUEX-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027690
Record name Vaborbactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360457-46-0
Record name (3R,6S)-2-Hydroxy-3-[[2-(2-thienyl)acetyl]amino]-1,2-oxaborinane-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1360457-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vaborbactam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360457460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vaborbactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12107
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vaborbactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,6S)-[2-Hydroxy-3-(2-thiophen-2-yl-acetylamino)-[1,2]oxaborinan-6-yl]-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VABORBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C75676F8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Insights into Vaborbactam S Biological Activity

Mechanism of Beta-Lactamase Inhibition by Vaborbactam (B611620)

This compound inhibits β-lactamases through a mechanism involving both precovalent and covalent binding to the enzyme's active site. drugbank.com As a cyclic boronic acid, this compound interacts with the catalytic serine residue found in serine β-lactamases. asm.orgwikipedia.orgfrontiersin.orgnih.gov This interaction leads to the formation of a reversible covalent complex that mimics the tetrahedral intermediate of the enzymatic reaction, effectively inhibiting the enzyme's activity. wikipedia.orgfrontiersin.orgnih.govasm.org Unlike some other β-lactamase inhibitors, the inhibition by this compound does not involve the opening of its cyclic structure, and the intact compound can be released from the enzyme. asm.org

Specificity for Serine Beta-Lactamases (Class A and C)

This compound demonstrates potent inhibitory activity against Ambler class A and class C serine β-lactamases. asm.orgdrugbank.comnih.govresearchgate.netasm.orgasm.org This specificity is a key feature of its mechanism, allowing it to effectively counter resistance mediated by these enzyme classes. asm.orgdrugbank.comnih.govresearchgate.netasm.orgasm.org

A primary target for this compound is the clinically significant Klebsiella pneumoniae carbapenemase (KPC) enzyme family, which are class A carbapenemases. asm.orgdrugbank.comfrontiersin.orgnih.govwikipedia.orgresearchgate.netasm.orgnih.gov this compound is a potent inhibitor of KPC variants such as KPC-2, KPC-3, and KPC-4. asm.orgnih.govtandfonline.com Studies have shown low Ki values for these enzymes, indicating high affinity. asm.orgnih.govwikipedia.orgasm.org this compound inhibits KPC-2 and KPC-3 at a 1:1 stoichiometry. asm.orgnih.govfda.gov this compound acts as a potent progressive inactivator of KPCs, forming a highly stable complex with a long residence time. asm.orgasm.orgasm.org

This compound also exhibits inhibitory activity against various extended-spectrum beta-lactamases (ESBLs), which are predominantly class A enzymes. drugbank.comresearchgate.netasm.orgtandfonline.commdpi.com This includes enzymes like TEM, SHV, and CTX-M types. drugbank.comresearchgate.netasm.orgnih.govmdpi.com While potent against these ESBLs, the stability of the this compound complex and the kinetics of inhibition can vary compared to KPCs. asm.orgasm.org For instance, linear inactivation profiles have been observed with SHV-12 and TEM-43, suggesting faster association and dissociation rates for these enzymes. asm.org

Class C β-lactamases, including AmpC enzymes such as FOX, MIR, P99, and CMY, are also inhibited by this compound. drugbank.comresearchgate.netasm.orgnih.govtandfonline.commdpi.com this compound's activity against these enzymes contributes to its broad spectrum of inhibition among serine β-lactamases. drugbank.comresearchgate.netasm.orgmdpi.com The Ki values for inhibition of class C enzymes are generally in a similar range to those for class A enzymes. asm.org

Inhibition of Extended-Spectrum Beta-Lactamases (ESBLs) (e.g., TEM, SHV, CTX-M)

Lack of Inhibition Against Metallo-Beta-Lactamases (Class B) and certain Class D Enzymes (e.g., OXA-48)

A crucial aspect of this compound's specificity is its lack of significant inhibitory activity against metallo-beta-lactamases (MBLs), which belong to Ambler class B. asm.orgdrugbank.comnih.govresearchgate.nettandfonline.comfda.govmdpi.comasm.orgmsdmanuals.comnih.govresearchgate.netasm.org MBLs utilize zinc ions in their active site for hydrolysis, a mechanism distinct from that of serine β-lactamases, which explains their insensitivity to this compound. wikipedia.orgnih.govmsdmanuals.com

Furthermore, this compound shows poor inhibition against certain class D enzymes, notably OXA-48 carbapenemases. asm.orgtandfonline.comfda.govmdpi.comnih.govresearchgate.netasm.orgresearchgate.net The activity against OXA-48 is significantly weaker compared to its potency against class A and C enzymes. asm.orgtandfonline.comasm.org This limited activity against OXA-48 means that this compound may not effectively restore the activity of meropenem (B701) against bacteria producing this specific enzyme. mdpi.comresearchgate.netasm.org

Detailed Molecular Interactions and Binding Mode

This compound's inhibition mechanism involves the formation of a reversible covalent bond between the boron atom of this compound and the catalytic serine residue (Ser70 in the standard numbering scheme) in the active site of serine β-lactamases. wikipedia.orgfrontiersin.orgnih.govasm.orgasm.org This interaction forms a tetrahedral complex that mimics the transition state of the enzyme's natural substrate hydrolysis. wikipedia.orgfrontiersin.orgnih.gov

Crystal structures of this compound in complex with enzymes like CTX-M-15 and AmpC have provided detailed insights into the molecular interactions. asm.orgfrontiersin.org this compound adopts a binding mode in the active site where its exocyclic boron oxygen is positioned in the oxyanion hole. frontiersin.org The molecule forms an extensive network of interactions with amino acid residues surrounding the active site. asm.org Specifically, the carboxyl and amide groups of this compound interact with residues across the active site cleft. frontiersin.org For instance, the amide moiety can interact with the backbone oxygen of Thr237 and the amide moieties of Asn102 and Asn132. frontiersin.org The carboxyl moiety occupies the carboxyl binding pocket, while a hydroxyl moiety mimics the carbonyl oxygen of the substrate. frontiersin.org The cyclic structure of this compound and the presence of a 2-thienyl acetyl group contribute to its effective binding and potency. frontiersin.orgnih.govdovepress.com

The binding kinetics can vary between different serine β-lactamases. asm.orgasm.org While interaction with most enzymes follows a two-step kinetic mechanism involving initial noncovalent binding followed by covalent interaction, some enzymes like SHV-12 and TEM-43 show linear inactivation profiles indicative of a faster, one-step covalent complex formation and rapid hydrolysis. asm.org The stability of the covalent complex, particularly with KPC enzymes, is characterized by a very slow dissociation rate (koff), contributing to a long residence time of the inhibitor in the active site, which is crucial for sustained enzyme inhibition. asm.orgasm.orgasm.org

Kinetic Parameters of this compound Inhibition (Example Data)

EnzymeAmbler ClassKi (μM)k2/K (M-1s-1)StoichiometryResidence Time (hours)
KPC-2A0.056 ± 0.015 nih.gov5.8 × 103 asm.org1:1 asm.orgnih.govfda.gov~7 asm.orgasm.org
KPC-3A0.050 ± 0.016 nih.gov-1:1 asm.orgnih.govfda.gov-
CTX-M-15A<0.18 asm.org-2:1 asm.orgFaster than KPC asm.org
SHV-12A<0.18 asm.org->256:1 asm.orgFaster than KPC asm.org
TEM-43A<0.18 asm.org->256:1 asm.orgFaster than KPC asm.org
AmpCC<0.18 asm.org-16:1 asm.orgFaster than KPC asm.org
OXA-48D14 ± 5 asm.org---
Class BBNo activity asm.orgasm.org---

Note: Ki values represent apparent inhibition constants. Specific k2/K and residence time data may vary depending on the specific enzyme and experimental conditions.

Reversible Inhibition and Slow Off-Rate

This compound functions as a slow, tight-binding reversible inhibitor of serine beta-lactamases, such as KPC-2. fda.govd-nb.info This process involves an initial non-covalent binding step, characterized by an affinity constant (K), followed by a covalent interaction. asm.orgnih.gov A notable feature of this compound's interaction, particularly with KPC enzymes, is its very slow off-rate (koff), resulting in a prolonged residence time within the enzyme's active site, measured in hours. fda.govd-nb.infonih.gov This slow dissociation rate is considered crucial for its ability to enhance the activity of partner antibiotics against KPC-producing bacteria. d-nb.info Unlike some other beta-lactamase inhibitors, this compound is not hydrolyzed by KPC enzymes. fda.govasm.org

Covalent Binding of Boronate to Serine Residues

A cornerstone of this compound's inhibitory mechanism is the formation of a covalent bond between its cyclic boronate moiety and the catalytic serine residue located in the active site of serine beta-lactamases. asm.orgplos.orgnih.govwikipedia.orgresearchgate.net This interaction is facilitated by the boronic acid structure, which can reversibly form covalent bonds with alcohols like the active site serine. wikipedia.org The covalent complex formed mimics the tetrahedral transition state that occurs during the acylation or deacylation steps of beta-lactam hydrolysis by these enzymes. fda.govnih.govresearchgate.net Upon covalent binding to the serine residue, the boron atom in this compound changes its hybridization from sp² to sp³. plos.org This covalent attachment effectively inactivates the enzyme, preventing it from hydrolyzing beta-lactam antibiotics. mdpi.com

Interactions within the Oxyanion Hole

Key to the high affinity of this compound for serine beta-lactamases are its interactions within the enzyme's oxyanion hole. nih.gov The oxyanion hole is a subpocket within the active site that typically stabilizes the negatively charged oxygen atom of the substrate's carbonyl group during catalysis. nih.govresearchgate.net In the case of this compound, the two oxygen atoms of the boronic acid (the endocyclic ring oxygen and the exocyclic hydroxyl group) are positioned within this oxyanion hole. nih.govresearchgate.netasm.org This positioning allows this compound to engage with the backbone amide groups of residues forming the oxyanion hole, such as Ser70 and Ser/Thr237 in CTX-M-14 and KPC-2, through hydrogen bonding. nih.govresearchgate.netasm.org This contrasts with typical substrates or inhibitors that usually interact with the oxyanion hole via a single acceptor. nih.gov

Role of Exocyclic Hydroxyl Group in Hydrogen Bonding

The exocyclic hydroxyl group of this compound plays a specific and important role in its interaction with beta-lactamases, particularly KPC. nih.gov This hydroxyl group is uniquely positioned to form an additional hydrogen bond with a residue in the active site, such as Thr237 in KPC-2. mdpi.comnih.gov This additional hydrogen bond contributes to the high affinity and stable binding of this compound within the active site. nih.gov While this interaction is observed with threonine in KPC-2, a similar additional bond is consistent in complexes with CTX-M-14, where threonine is replaced by a serine residue. nih.gov The exocyclic oxygen specifically interacts with both backbone NH groups of the oxyanion hole. nih.gov

Cellular Permeation and Bacterial Entry Mechanisms of this compound

For this compound to inhibit intracellular beta-lactamases, it must first cross the bacterial cell envelope. In Gram-negative bacteria, this involves navigating the outer membrane, which contains porin channels, and potentially evading efflux pumps.

Cellular Permeation and Bacterial Entry Mechanisms of this compound

Passage Through Bacterial Porins (e.g., OmpK35, OmpK36 in K. pneumoniae)

This compound is able to cross the outer membrane of Klebsiella pneumoniae, a common Gram-negative pathogen, by utilizing bacterial porins. asm.orgnih.govresearchgate.net Studies have shown that this compound uses both OmpK35 and OmpK36, two major porins in K. pneumoniae, for entry. asm.orgnih.govresearchgate.net While both porins facilitate its passage, OmpK36 appears to be the preferred porin for this compound entry. asm.orgnih.govresearchgate.net Mutations or deficiencies in these porins can lead to reduced susceptibility to meropenem-vaborbactam in KPC-producing K. pneumoniae. nih.govnih.govresearchgate.netasm.org

Minimal Impact of AcrAB-TolC Efflux Pump on this compound Activity

Bacterial efflux pumps, such as the AcrAB-TolC system in Enterobacteriaceae, are a common mechanism of resistance, actively transporting antibiotics out of the cell. biorxiv.org However, research indicates that the AcrAB-TolC multidrug resistance efflux pump has a minimal impact on the activity of this compound. asm.orgnih.govresearchgate.net This suggests that this compound is not a significant substrate for this efflux system, contributing to its effectiveness against strains where efflux is a contributing resistance mechanism to other antibiotics. asm.org

Preclinical Research and in Vitro Efficacy of Vaborbactam

Spectrum of Activity Against Clinically Relevant Isolates

Limited or No Activity Against Pseudomonas aeruginosa and Acinetobacter spp.

While meropenem-vaborbactam demonstrates high activity against Gram-negative pathogens, especially KPC-producing Enterobacteriaceae, its activity against Pseudomonas aeruginosa and Acinetobacter spp. is generally similar to that of meropenem (B701) alone. fda.govasm.orgtandfonline.commedintensiva.orgasm.org This is primarily because resistance in P. aeruginosa and Acinetobacter spp. is often mediated by mechanisms that are not inhibited by vaborbactam (B611620). tandfonline.commedintensiva.org These mechanisms include outer-membrane impermeability, upregulation of efflux systems, and the production of Ambler class B (metallo-β-lactamases) or class D carbapenemases, against which this compound has limited or no inhibitory activity. tandfonline.commedintensiva.orgeuropa.eumdpi.com

In vitro studies have shown that the minimum inhibitory concentration (MIC) values for meropenem and meropenem-vaborbactam against clinical isolates of P. aeruginosa and Acinetobacter baumannii were similar for the isolates tested. nih.govasm.org For instance, a study evaluating the activity against six P. aeruginosa and three A. baumannii clinical isolates found comparable MICs for meropenem alone and in combination with 8 mg/liter of this compound. nih.govasm.org

Despite the general observation of limited potentiation, a study using a neutropenic mouse thigh infection model showed that meropenem-vaborbactam regimens produced bacterial killing against P. aeruginosa and A. baumannii strains with MICs ranging from 2 to 16 mg/liter. asm.orgnih.govasm.org For some P. aeruginosa strains, the addition of this compound resulted in increased bacterial killing in this model compared to meropenem alone, even without changes in MIC values, potentially suggesting the presence of an inducible β-lactamase inhibited by this compound in these specific strains. tandfonline.comasm.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships

Understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationships of this compound in combination with meropenem is crucial for predicting efficacy and optimizing dosing strategies. asm.orgcapes.gov.br Studies have evaluated these relationships in both in vitro and in vivo infection models using KPC-containing strains of Enterobacteriaceae. asm.orgcapes.gov.br

Determination of Key PK/PD Parameters (e.g., AUC/MIC Ratio)

For this compound administered in combination with meropenem, the PK-PD parameter that best describes the antibacterial activity has been identified as the 24-hour free this compound area under the concentration-time curve (AUC) to meropenem-vaborbactam MIC ratio (fAUC/MIC). asm.orgresearchgate.netd-nb.info This parameter correlates the total drug exposure over a 24-hour period relative to the susceptibility of the pathogen. asm.orgresearchgate.net

Studies using neutropenic mouse thigh infection models and in vitro hollow-fiber infection models have supported the fAUC/MIC ratio as the key PK/PD determinant for this compound's efficacy in the presence of meropenem. asm.orgcapes.gov.brresearchgate.netd-nb.info

Correlation of PK/PD with Efficacy in Infection Models

Infection models have been used to correlate the identified PK/PD parameters with observed antibacterial efficacy. In the neutropenic mouse thigh infection model, the ratio of the 24-hour free this compound AUC to the meropenem-vaborbactam MIC correlated well with bacterial kill. d-nb.info Specific magnitudes of this ratio were associated with different levels of effect. asm.orgresearchgate.net

In the in vitro hollow-fiber infection model, the 24-hour free this compound AUC/meropenem-vaborbactam MIC ratio also best described the antibacterial activity. asm.orgcapes.gov.brresearchgate.net These models allow for the simulation of human dosage regimens and the assessment of their impact on bacterial populations over time. asm.orgcapes.gov.br

PK/PD Targets for Resistance Suppression

Beyond achieving bacterial killing, PK/PD studies aim to identify exposure targets necessary to suppress the development of resistance. In the in vitro hollow-fiber model, a 24-hour free this compound AUC/meropenem-vaborbactam MIC ratio greater than a specific magnitude was found to suppress the emergence of resistant mutants. asm.orgresearchgate.net

Specifically, a magnitude greater than 24 for the 24-hour free this compound AUC/meropenem-vaborbactam MIC ratio suppressed the development of resistance in the in vitro hollow-fiber model. asm.orgresearchgate.net Studies have indicated that achieving sufficient this compound exposure, as defined by the fAUC/MIC target, is important for preventing resistance development in KPC-producing Enterobacteriaceae. d-nb.infoasm.orgasm.org

Data from PK/PD studies in the neutropenic mouse thigh infection model and the in vitro hollow-fiber infection model provide target values for the 24-h free this compound AUC/meropenem-vaborbactam MIC ratio to achieve bacteriostasis, 1-log kill, and resistance suppression. asm.orgresearchgate.net

PK/PD Target (24-h free this compound AUC/meropenem-vaborbactam MIC ratio)Effect
9 to 12Bacteriostasis
18 to 381-log kill
> 24Resistance Suppression

These targets highlight the exposure levels required to optimize the antibacterial effect and minimize the risk of resistance emergence.

Studies on Resistance Development and Mitigation

Despite the activity of meropenem-vaborbactam against susceptible strains, the development of acquired resistance is a significant concern. Studies have investigated the mechanisms by which bacteria can become resistant to this combination.

Mechanisms of Acquired Resistance to Meropenem-Vaborbactam

Acquired resistance to meropenem-vaborbactam in Gram-negative bacteria, particularly Enterobacteriaceae, can arise through several mechanisms. One significant mechanism involves alterations in outer membrane permeability, often due to loss-of-function mutations in porin genes like ompK36 and ompK35 in Klebsiella pneumoniae. asm.orgbiorxiv.orgresearchgate.net These mutations can reduce the influx of the antibiotic combination into the bacterial cell. europa.eubiorxiv.org

Another mechanism is the overexpression of efflux pumps, which can actively transport the drug out of the bacterial cell. europa.eu While this compound is a potent inhibitor of class A and C serine β-lactamases, including KPC, resistance can also emerge in strains producing metallo-β-lactamases (class B) or certain oxacillinases (class D), as this compound does not effectively inhibit these enzyme classes. tandfonline.commedintensiva.orgeuropa.eumdpi.com

Increased production or amplification of blaKPC genes has also been associated with reduced susceptibility to meropenem-vaborbactam in some strains. asm.orgresearchgate.net However, studies have indicated that resistance selection from KPC-producing Klebsiella pneumoniae is primarily associated with porin mutations and increased blaKPC gene copy number, rather than mutations in the KPC enzyme itself. asm.orgresearchgate.net

The selection of mutants with reduced sensitivity can be influenced by drug concentrations. Achieving sufficient drug exposure, as defined by the PK/PD targets, can help prevent the emergence of these resistant mutants. asm.org

Mutations in Porin Genes (e.g., ompK35, ompK36)

Mutations affecting the expression or function of outer membrane porins, particularly OmpK35 and OmpK36, are significant mechanisms of resistance to meropenem-vaborbactam in KPC-producing K. pneumoniae. Loss-of-function mutations in ompK35 and ompK36 genes are associated with reduced susceptibility or outright resistance to the combination. tandfonline.commdpi.comnih.govasm.orgresearchgate.netoup.com Studies have identified specific alterations in ompK36, such as Glycine/Aspartate (GD 134-135) insertions and the introduction of premature stop codons, as predominant features among meropenem-vaborbactam resistant isolates. bohrium.comresearchgate.netoup.com Truncated OmpK35 and the GD134-135 insertion in OmpK36 have been specifically linked to resistance in KPC-K. pneumoniae strains. mdpi.comresearchgate.net Furthermore, downregulation of both OmpK35 and OmpK36 due to mutations in transcriptional regulatory genes, such as kvrA, can also contribute to reduced susceptibility. nih.govasm.orgresearchgate.net Research indicates that the inactivation of both ompK35 and ompK36, or the inactivation of ompK36 alone, has a more pronounced effect on reducing the potency of meropenem-vaborbactam compared to the inactivation of ompK35 alone. tandfonline.com

Increased blaKPC Gene Copy Number

An increased copy number of the blaKPC gene, which encodes the KPC carbapenemase, is another mechanism contributing to reduced susceptibility or resistance to meropenem-vaborbactam. This phenomenon is frequently observed in meropenem-vaborbactam resistant KPC-K. pneumoniae isolates, often occurring in conjunction with mutations in ompK36. bohrium.comresearchgate.netasm.orgoup.comresearchgate.net In vitro selection experiments for meropenem-vaborbactam resistance have demonstrated a significant increase in blaKPC gene copy numbers in some resulting mutant lineages. nih.gov Genomic analysis has revealed that these increased copy numbers can be a result of genomic rearrangements, including the duplication of the Tn4401 transposon, which carries the blaKPC gene, into a high copy number plasmid. nih.gov

Mutations in blaKPC and envZ Genes

While porin alterations and increased blaKPC copy number are more commonly reported, mutations within the blaKPC gene itself and in regulatory genes like envZ have also been identified in some meropenem-vaborbactam resistant isolates. Two meropenem-vaborbactam resistant isolates in one study were found to harbor unique mutations in both blaKPC and envZ genes. bohrium.comresearchgate.netoup.comresearchgate.net However, other studies specifically looking at in vitro selected mutants did not find mutations in the coding region of blaKPC. nih.govasm.orgcapes.gov.br A unique mutation, EnvZ A225V, was revealed in one isolate exhibiting substantially elevated meropenem-vaborbactam MICs (>16/8 µg/mL). asm.orgresearchgate.net

Strategies to Suppress Resistance Development in vitro and in vivo

Preclinical studies have investigated strategies to mitigate the development of resistance to meropenem-vaborbactam. These strategies often involve maintaining specific drug concentrations to suppress the emergence of resistant mutants. In vitro studies have shown that achieving certain concentrations of both meropenem and this compound can effectively suppress the frequency of drug resistance mutations in KPC-producing K. pneumoniae. asm.orgcapes.gov.br For example, concentrations of 8 µg/ml of both meropenem and this compound were able to suppress the resistance mutation frequency to less than 1 x 10⁻⁸ in a high percentage of the strains tested. researchgate.netasm.orgcapes.gov.br Increasing the concentration of meropenem to 16 µg/ml while maintaining this compound at 8 µg/ml resulted in the inhibition of all tested strains in one study. asm.orgcapes.gov.br

Pharmacokinetic/pharmacodynamic (PK/PD) analyses using in vitro hollow-fiber infection models have provided insights into the exposure required to suppress resistance. These studies suggest that a magnitude of the 24-hour free this compound AUC (area under the concentration-time curve) to meropenem-vaborbactam MIC ratio greater than 24, or 36 in another study, was associated with the suppression of resistance development. fda.govasm.org Furthermore, studies using clinically relevant concentrations of meropenem and this compound have demonstrated the ability to suppress resistance selection in vitro. oup.com High inoculum studies conducted in the hollow-fiber model indicated that a sufficient this compound exposure, such as a free 24-hour AUC of approximately 500 mg/L.h, was capable of suppressing the development of resistance. tandfonline.com

Clinical Research and Therapeutic Applications of Vaborbactam

Clinical Trial Methodologies and Study Design

Clinical trials evaluating meropenem-vaborbactam have employed various designs to assess its pharmacokinetic profile, tolerability, and clinical efficacy against relevant pathogens. These studies have included randomized, controlled designs to compare meropenem-vaborbactam against existing therapies wikipedia.orginvivochem.comnih.govasm.orgasm.org.

Phase 1 Studies: Pharmacokinetics and Tolerability in Healthy Subjects

Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetic properties of vaborbactam (B611620) and meropenem (B701), both alone and in combination, in healthy adult subjects nih.govnih.govresearchgate.net. These studies were typically randomized, placebo-controlled, and double-blind nih.govnih.gov. For instance, one study evaluated single and multiple ascending doses of this compound ranging from 250 to 2,000 mg in 80 healthy adults nih.govnih.gov. Another Phase 1 study involved 76 healthy adult subjects and assessed the pharmacokinetics of this compound and meropenem following single and multiple ascending doses of each drug alone or combined nih.govresearchgate.nettandfonline.com.

Key findings from Phase 1 studies indicated that this compound exposure (Cmax and AUC) increased proportionally with dose nih.govnih.gov. There was no evidence of accumulation with multiple doses, consistent with a terminal half-life of approximately 2 hours nih.govnih.gov. Both the volume of distribution and plasma clearance were independent of dose nih.govnih.gov. Urinary recovery of this compound was 80% or greater over 48 hours across all dose groups nih.gov. Importantly, meropenem and this compound demonstrated similar pharmacokinetic properties when administered alone or in combination, with no significant plasma or urine pharmacokinetic drug-drug interactions observed nih.govresearchgate.nettandfonline.com. These Phase 1 findings supported the advancement of the meropenem-vaborbactam combination into later-stage clinical investigations nih.govresearchgate.netnih.gov.

Phase 3 Trials: Efficacy and Comparative Studies

The efficacy and safety of meropenem-vaborbactam were primarily evaluated in two pivotal Phase 3 trials: TANGO I and TANGO II wikipedia.orginvivochem.comhse.ieclinicalleader.comclinicaltrialsarena.com. These studies were designed as randomized controlled trials to compare meropenem-vaborbactam with comparator regimens in patients with complicated bacterial infections wikipedia.orginvivochem.comnih.govasm.orgasm.orgscottishmedicines.org.uk.

TANGO I (Complicated Urinary Tract Infection)

The TANGO I trial was a Phase 3, multinational, double-blind, randomized clinical trial that compared meropenem-vaborbactam with piperacillin-tazobactam (B1260346) in adult patients with complicated urinary tract infections (cUTI), including acute pyelonephritis (AP) wikipedia.orghse.ievabomere.comresearchgate.netnih.govnih.gov. The study enrolled 550 patients who required at least 5 days of intravenous antibiotic treatment nih.gov. Patients were randomized equally to receive either meropenem-vaborbactam (2g/2g intravenously every 8 hours) or piperacillin-tazobactam (4g/0.5g intravenously every 8 hours) nih.gov. The treatment duration was a total of 10 days, with an option to switch to oral levofloxacin (B1675101) after a minimum of 15 doses of intravenous therapy if pre-specified improvement criteria were met nih.govnih.gov.

TANGO II (Carbapenem-Resistant Enterobacterales Infections)

The TANGO II trial was a Phase 3, multinational, open-label, randomized controlled trial specifically designed to evaluate the efficacy and safety of meropenem-vaborbactam monotherapy versus best available therapy (BAT) in adult patients with serious infections due to confirmed or suspected Carbapenem-Resistant Enterobacterales (CRE) hse.ienih.govrutgers.edubiospace.comnih.gov. The study enrolled patients with various CRE infection types, including bacteremia, hospital-acquired/ventilator-associated bacterial pneumonia, complicated intra-abdominal infection, and complicated urinary tract infection/acute pyelonephritis nih.govrutgers.edubiospace.com. A total of 77 patients were randomized, with 47 patients having confirmed CRE infection forming the primary analysis population (microbiologic-CRE-modified intent-to-treat, mCRE-MITT) rutgers.edubiospace.com. Patients were randomized in a 2:1 ratio to receive either meropenem-vaborbactam or BAT nih.govrutgers.edubiospace.com. BAT was chosen by the investigator and could include various antibiotics such as polymyxins, carbapenems, aminoglycosides, tigecycline (B611373), or ceftazidime-avibactam, used alone or in combination nih.govrutgers.edubiospace.com. The trial was stopped early based on a recommendation from the independent Data and Safety Monitoring Board due to a favorable benefit-risk profile observed with meropenem-vaborbactam nih.govtandfonline.com.

In the TANGO II trial, clinical cure rates were assessed at the end of treatment and at the test of cure visit. Within the mCRE-MITT population, the clinical cure rate for meropenem-vaborbactam was 65.6% (21/32) at the End of Treatment and 59.4% (19/32) at the Test of Cure rutgers.edubiospace.com. In comparison, the clinical cure rates for BAT were 33.3% (5/15) at the End of Treatment and 26.7% (4/15) at the Test of Cure rutgers.edubiospace.com. These results indicated statistically significant differences in favor of meropenem-vaborbactam for clinical cure at both time points rutgers.edubiospace.com.

Table 1: Clinical Cure Rates in TANGO II (mCRE-MITT Population)

Treatment GroupClinical Cure Rate at End of TreatmentClinical Cure Rate at Test of Cure
Meropenem-Vaborbactam65.6% (21/32)59.4% (19/32)
Best Available Therapy33.3% (5/15)26.7% (4/15)

This table is intended to be interactive.

Microbiological eradication rates were also evaluated in the TANGO II trial. Rates of microbial cure (defined as either microbial eradication or presumed eradication) for immunocompromised subjects in the mCRE-MITT population were higher in the meropenem-vaborbactam arm compared to the BAT arm nih.gov. In the mCRE-MITT population, meropenem-vaborbactam showed better efficacy than BAT when evaluated for microbiologic cure at the End of Treatment (82.6% vs. 40%) and microbiologic cure at the Test of Cure (69.9% vs. 33.3%) in a subgroup analysis focusing on patients with K. pneumoniae producing KPC infection nih.gov.

Table 2: Microbiological Cure Rates in TANGO II (Subgroup with KPC-producing K. pneumoniae)

Treatment GroupMicrobiological Cure Rate at End of TreatmentMicrobiological Cure Rate at Test of Cure
Meropenem-Vaborbactam82.6%69.9%
Best Available Therapy40.0%33.3%

This table is intended to be interactive.

No resistant isolates were identified in the patient population recruited in the TANGO II clinical study, although one isolate collected after randomization showed a fourfold MIC increase but remained within the susceptibility range clinicalleader.com.

Comparative Outcomes with Best Available Therapy

The TANGO II clinical trial provided initial information on the treatment of CRE infections with meropenem-vaborbactam, comparing it to best available therapy (BAT). oup.comtandfonline.com In this trial, meropenem-vaborbactam was associated with higher clinical cure rates and decreased mortality compared to BAT in patients with infections caused by resistant pathogens. oup.com A post hoc analysis of the TANGO II trial specifically assessed the efficacy of meropenem-vaborbactam versus BAT in patients without prior antimicrobial failure. This analysis found that first-line meropenem-vaborbactam was associated with a significantly higher clinical cure rate at the test of cure visit compared to first-line BAT, demonstrating a 42.9% absolute increase (95% CI 13.7–72.1). nih.gov Absolute increases were also observed for clinical cure at the end of therapy (49.3%), microbiological cure at the end of therapy (42.6%), and microbiological cure at the test of cure (36.2%). nih.gov Additionally, a 29.0% absolute reduction in 28-day all-cause mortality was noted with meropenem-vaborbactam compared to BAT (95% CI -54.3 to -3.7). nih.gov

Real-world observational studies have also provided comparative data, with some suggesting no significant difference in clinical outcomes when meropenem-vaborbactam is compared to ceftazidime-avibactam for CRE infections, although mortality rates varied across studies (7.5% to 24.3%) and infection recurrence ranged from 11% to 13%. oup.comresearchgate.net Some real-world data indicates that meropenem-vaborbactam may be associated with higher rates of survival and lower rates of resistance compared to ceftazidime-avibactam, although individual studies have not always shown a statistically significant difference. contagionlive.com

Real-World Evidence and Observational Studies

Real-world observational studies have provided valuable insights into the use of meropenem-vaborbactam in clinical practice following its approval. oup.comspringermedizin.demdpi.com These studies complement the data from controlled clinical trials by evaluating the drug's performance in diverse patient populations and various infection types encountered in routine healthcare settings. oup.comnih.gov

Clinical Characteristics and Outcomes in Diverse Patient Populations

Real-world studies have included diverse patient populations with serious Gram-negative bacterial infections, primarily CRE. nih.gov A multicenter retrospective study in the United States evaluated 126 patients, predominantly male (62.7%) and Caucasian (47.6%), with a median age of 56.0 years. nih.gov These patients often had a high burden of medical comorbidities, indicated by median APACHE II, SOFA, and CCI scores of 18.0, 7, and 4.0, respectively. nih.gov Nearly half of the cohort (49.2%) was in the intensive care unit (ICU) at some point during treatment. nih.gov A significant proportion had prior antimicrobial exposure (69.8%) or previous infection with a multidrug-resistant organism (38.9%). nih.gov

In a large Italian observational study of 342 adults with KPC-producing Klebsiella pneumoniae (KPC-Kp) infections, the 30-day mortality rate was 31.6%. oup.comunibo.it Factors independently associated with 30-day mortality in this cohort included septic shock at infection onset, Charlson comorbidity index ≥ 3, dialysis, concomitant COVID-19, and INCREMENT score ≥ 8. oup.com Administration of meropenem-vaborbactam within 48 hours of infection onset was identified as a negative predictor of mortality. oup.com

Real-world studies generally support the clinical efficacy of meropenem-vaborbactam in treating CRE infections, with reported clinical success rates ranging from 60% to 81.9% and 30-day mortality rates typically between 11.5% and 31.6%. springermedizin.demdpi.comoup.comunibo.it

Here is a summary of outcomes from selected real-world studies:

Study (Year)Patient PopulationInfection Type (Most Common)Clinical Success Rate30-Day Mortality Rate
Real-world Multicenter Analysis (2020) oup.com40 patients with serious GNB infections (80% CRE)Pneumonia70.0%7.5%
Prospective Observational Study (2023) springermedizin.de104 patients with ESBL/CR-Kp infectionsBloodstream infections77%15.4%
Observational Multicenter Study (2024) oup.com342 adults with KPC-Kp infectionsBloodstream infectionsNot explicitly stated as overall % but discussed in context of mortality/cure31.6%
US Retrospective Cohort (2017-2020) nih.gov126 patients with MDR GNB infections (78.6% CRE)Respiratory tract infectionsNot explicitly stated as overall % but discussed in context of mortality/recurrence18.3%

Effectiveness in Specific Infection Types (e.g., Bloodstream Infections, Lower Respiratory Tract Infections)

Real-world data indicates that meropenem-vaborbactam has been used to treat various types of infections caused by susceptible organisms. Common infection sites evaluated in observational studies include bloodstream infections (BSIs), lower respiratory tract infections (LRTIs), complicated urinary tract infections (cUTIs), and intra-abdominal infections. oup.comspringermedizin.denih.govunibo.it

In the large Italian cohort of KPC-Kp infections, BSIs accounted for 50.3% of cases, and non-bacteremic infections, including LRTIs (31.3%) and cUTIs (8.8%), made up the remainder. unibo.it The 30-day mortality rates varied by infection type: 33.2% for BSI, 32.7% for LRTI, and 13.3% for cUTI. unibo.it

A prospective observational study reported clinical success rates based on infection types, with the highest mortality rates observed in patients with hospital-acquired pneumonia/ventilator-associated pneumonia (HAP/VAP) (17.6%), followed by intra-abdominal infections (14.3%), UTIs (11.1%), and BSIs (10.5%). springermedizin.de Clinical success and 30-day mortality rates for patients with lower respiratory tract infections (including those with associated bacteremia) were 70% and 20%, respectively. springermedizin.de

Here is a table summarizing outcomes by infection type from a real-world study:

Infection TypeNumber of PatientsClinical Success Rate30-Day Mortality Rate
Bloodstream Infections (BSI)Not specified as standalone77% (Overall cohort) springermedizin.de10.5% springermedizin.de
Lower Respiratory Tract Infections (LRTI)Not specified as standalone70% (LRTI with/without bacteremia) springermedizin.de20% (LRTI with/without bacteremia) springermedizin.de
Complicated Urinary Tract Infections (cUTI)Not specified as standalone77% (Overall cohort) springermedizin.de11.1% springermedizin.de
Hospital-Acquired Pneumonia/Ventilator-Associated Pneumonia (HAP/VAP)Not specified as standalone77% (Overall cohort) springermedizin.de17.6% springermedizin.de
Intra-abdominal Infections (IAI)Not specified as standalone77% (Overall cohort) springermedizin.de14.3% springermedizin.de

Compassionate Use Programs and Their Findings

Compassionate use programs and early access initiatives have provided additional data on meropenem-vaborbactam in patients with limited treatment options. oup.comnih.govresearchgate.net A multicenter retrospective observational study in Italy included 37 patients with KPC-Kp infections treated with meropenem-vaborbactam in a compassionate-use setting. oup.comnih.gov The infections were mainly bacteremic (BSIs, n=23) or LRTIs (n=10). nih.gov Clinical cure was achieved in 75.6% of cases, and microbiologically confirmed in most with follow-up cultures. nih.gov In-hospital recurrences occurred in 10.7% of clinically cured patients, all of which were BSIs and remained susceptible to meropenem-vaborbactam, being successfully managed with combination therapy. nih.gov Nine patients (24.3%) died in hospital with persistent signs of infection. nih.gov These patients were often older, with high comorbidity burdens and severe illness scores. nih.gov Outcomes in this compassionate use cohort were not related to the isolate's ceftazidime-avibactam susceptibility status. nih.gov

Another study evaluating compassionate use in France included 21 patients, primarily for respiratory tract infections caused by Pseudomonas aeruginosa. researchgate.netmdpi.com While meropenem-vaborbactam appeared effective as salvage treatment, this compound did not show a significant advantage over meropenem alone against P. aeruginosa strains in terms of in vitro susceptibility. researchgate.netmdpi.com However, it did demonstrate a notable impact on the MIC for KPC-3-producing K. pneumoniae. researchgate.netmdpi.com

Drug Interactions and Concomitant Therapies

Understanding potential drug interactions is crucial for the safe and effective use of meropenem-vaborbactam. fda.govrxlist.commedscape.comdrugs.com

Lack of Clinically Significant Drug-Drug Interactions with Meropenem

This compound itself is not known to have significant drug interactions and does not affect cytochrome P450 enzymes. nih.gov The drug interaction profile of the meropenem-vaborbactam combination is primarily influenced by meropenem. fda.govrxlist.commedscape.com

One significant interaction involves valproic acid or divalproex sodium. fda.govrxlist.commedscape.comdrugs.com Co-administration of carbapenems, including meropenem, with valproic acid or divalproex sodium has been shown to reduce valproic acid concentrations, potentially leading to a loss of seizure control. fda.govmedscape.comdrugs.comeuropa.eu This interaction is generally not recommended, and if concomitant use is necessary, supplemental anticonvulsant therapy should be considered. fda.govmedscape.comdrugs.comeuropa.eu The mechanism is thought to involve carbapenems inhibiting the hydrolysis of valproic acid's glucuronide metabolite. fda.goveuropa.eu

Another interaction involves probenecid (B1678239), which competes with meropenem for active tubular secretion in the kidney, resulting in increased plasma concentrations of meropenem. fda.govrxlist.commedscape.com Co-administration with probenecid is not recommended. fda.govrxlist.commedscape.com

Aside from these, meropenem-vaborbactam has no listed severe interactions with other drugs. rxlist.com Moderate interactions have been noted with certain estrogens and digoxin, while mild interactions have been reported with various vitamins and other substances. rxlist.com

Interactions with Valproic Acid/Divalproex Sodium

Co-administration of carbapenems, including meropenem (a component of the combination product meropenem/vaborbactam), with valproic acid or divalproex sodium has been shown in case reports to reduce plasma concentrations of valproic acid. europa.eumayo.eduvabomere.comclinicalleader.comhres.ca This reduction can lead to valproic acid levels falling below the therapeutic range, potentially increasing the risk of breakthrough seizures. europa.eumayo.eduvabomere.comclinicalleader.comhres.ca Data from in vitro and animal studies suggest that carbapenems may inhibit the hydrolysis of valproic acid's glucuronide metabolite back to valproic acid, contributing to decreased serum concentrations. europa.eu Due to this interaction, the concomitant use of meropenem/vaborbactam and valproic acid or divalproex sodium is generally not recommended. mayo.eduvabomere.comclinicalleader.comhres.camedscape.com If co-administration is deemed necessary, supplemental anticonvulsant therapy should be considered. europa.eumayo.educlinicalleader.comhres.ca Increasing the dose of valproic acid or divalproex sodium may not be sufficient to overcome this interaction. mayo.edu

Interactions with Other Medications (e.g., Probenecid, Vaccines)

This compound itself has a low potential for clinically significant drug interactions. mayo.edureliasmedia.com Based on in vitro studies, this compound at clinically relevant concentrations does not inhibit cytochrome P450 isoforms such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, nor is it a substrate or inhibitor of hepatic or renal transporters. mayo.edureliasmedia.com

However, meropenem, the β-lactam component often combined with this compound, is a substrate of the organic anion transporters (OAT) 1 and 3. reliasmedia.comnih.gov Concomitant administration with OAT inhibitors like probenecid is expected to increase the systemic exposure and prolong the half-life of meropenem due to competition for active tubular secretion. medscape.comreliasmedia.comnih.gov Therefore, coadministration with probenecid is generally not recommended. medscape.com

Regarding vaccines, meropenem/vaborbactam may decrease the effects of live bacterial vaccines, such as the typhoid vaccine live, through pharmacodynamic antagonism. medscape.com This is because antibacterial agents can decrease the efficacy of live bacterial vaccines if coadministered. medscape.com It is contraindicated to administer the typhoid vaccine live concurrently with meropenem/vaborbactam, and it is recommended to wait until antibacterial treatment is complete before administering such vaccines. medscape.com

Emerging Research Areas and Niche Applications

Potential in Combination with Other Beta-Lactams

This compound is primarily studied and used in combination with meropenem, extending meropenem's activity against bacteria producing certain serine β-lactamases, particularly KPC-type carbapenemases. tandfonline.commdpi.comnih.govasm.orgmdpi.comfrontiersin.org However, research is exploring the potential of this compound in combination with other β-lactam antibiotics.

Global Health and Policy Implications of Vaborbactam

Inclusion in Essential Medicines Lists

The World Health Organization (WHO) recognizes the critical need for effective treatments against antibiotic-resistant pathogens. In 2019, the combination of meropenem (B701)/vaborbactam (B611620) was added to the WHO's Model List of Essential Medicines (EML). nih.govumn.eduresearchgate.net This inclusion was based on its demonstrated activity against priority 1 antibiotic-resistant pathogens. nih.govresearchgate.net The WHO EML serves as a guiding document for countries to develop their own national lists of essential medicines, aiming to ensure access to the most effective and safe medications for key health problems. wikipedia.org Meropenem/vaborbactam is classified under the "Reserve" group in the WHO's AWaRe (Access, Watch, and Reserve) classification, which designates antibiotics that should be accessible but reserved for treating confirmed or suspected infections caused by multidrug-resistant organisms, functioning as "last-resort" drugs. umn.eduwikipedia.org Several countries have incorporated meropenem/vaborbactam into their national essential medicines lists or formularies, aligning with the WHO's recommendation. nih.govwho.int

Impact on Antimicrobial Stewardship and Conservation

The classification of meropenem/vaborbactam as a "Reserve" antibiotic underscores its importance in antimicrobial stewardship efforts. The AWaRe classification system aims to guide responsible antibiotic prescribing, curb the development of resistance, and ensure the availability of effective antibiotics when needed. umn.edu By placing meropenem/vaborbactam in the Reserve group, the WHO advocates for its restricted use, primarily for severe infections where other therapies are ineffective or inappropriate, particularly those caused by multidrug-resistant pathogens. umn.edusyenza.com This approach supports conservation strategies for newer antibiotics, aiming to preserve their effectiveness for as long as possible. syenza.com Effective utilization of reserve antibiotics like meropenem/vaborbactam is considered paramount for combating rising resistance globally. syenza.com The need for susceptibility testing, surveillance, and the application of antimicrobial stewardship strategies are highlighted to prevent the rapid emergence of resistance to these newer agents. nih.govresearchgate.net

Economic Considerations in Antimicrobial Resistance Management

Here is a summary of cost-effectiveness findings from selected studies:

Study LocationComparator (BAT)Time HorizonIncremental CostIncremental QALYsICER (€/QALY or £/QALY)ConclusionSource
UKBest Available Therapy (for CRE-KPC infections)5 years£51650.366£14,113Cost-effective nih.gov
ItalyBest Available Therapy (for CRE-KPC infections)5 years€35490.384€9246Expected to be cost-effective econstor.eu
VariousBest Available Treatment (for CRE patients)Not specifiedNot specifiedNot specified$11,813 and $20,486Cost-effective below WTP thresholds bmj.comresearchgate.net

Note: ICER = Incremental Cost-Effectiveness Ratio; QALY = Quality-Adjusted Life Year; BAT = Best Available Therapy; CRE-KPC = Carbapenem-Resistant Enterobacterales - Klebsiella pneumoniae carbapenemase; WTP = Willingness to Pay.

Role in Addressing WHO Priority Pathogens

This compound's primary role is to inhibit certain β-lactamase enzymes, particularly Ambler class A and C β-lactamases, including the highly significant Klebsiella pneumoniae carbapenemase (KPC). wikipedia.orginvivochem.comasm.orgresearchgate.netasm.orgnih.govnih.gov KPC is a key driver in the global spread of β-lactam resistance among CRE. nih.gov The WHO has identified antibiotic-resistant "priority pathogens," with a "critical" group that includes carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales. nih.govresearchgate.netnih.govessentialmeds.org Meropenem/vaborbactam demonstrates considerable in vitro and in vivo activity against CRE, particularly those producing KPC enzymes. nih.govresearchgate.netnih.govdovepress.com Studies have shown that this compound restores the activity of meropenem against KPC-producing strains. nih.govasm.orgdovepress.com While effective against class A and C carbapenemases, this compound does not inhibit metallo-β-lactamases (such as NDM and VIM) or most class D carbapenemases (like OXA-48). asm.orgasm.orgessentialmeds.orgessentialmeds.orgnice.org.uk Despite this, its potent activity against KPC-producing CRE makes it a crucial tool in the fight against these critical priority pathogens, offering a therapeutic option for infections with limited treatment alternatives. nih.govresearchgate.netnih.govdovepress.comtandfonline.com The combination is considered a preferred option for infections caused by Enterobacterales isolates that are not carbapenemase producing but are not susceptible to carbapenems, as well as for KPC-producing CRE. nih.govidsociety.org

Here is a summary of this compound's inhibitory activity against different β-lactamase classes:

β-Lactamase ClassThis compound InhibitionExamples InhibitedExamples NOT InhibitedSource
Class APotent inhibitionKPC, CTX-M, SHV, TEM, BKC-1, FRI-1, SME-2 asm.orgresearchgate.netasm.orgnih.gov
Class BNo inhibitionMetallo-β-lactamases (NDM, VIM, IMP, SPM, CcrA, L1)NDM, VIM asm.orgasm.orgessentialmeds.orgessentialmeds.orgnice.org.ukresearchgate.net
Class CPotent inhibitionP99, MIR, FOX, AmpC researchgate.netasm.orgnih.govresearchgate.net
Class DPoor/No inhibitionOXA-48 asm.orgasm.orgessentialmeds.orgessentialmeds.orgnice.org.uk

Future Directions and Research Gaps for Vaborbactam

Long-Term Efficacy and Safety in Specific Patient Populations

While meropenem-vaborbactam has shown promise in treating complicated urinary tract infections (cUTI) and serious CRE infections, further research is needed to fully establish its long-term efficacy and safety in specific patient populations. Post-marketing studies are warranted to investigate its pharmacokinetic/pharmacodynamic (PK/PD) properties and clinical outcomes in patient groups such as those with renal impairment, immunocompromised individuals, pediatric patients, and the elderly. nih.govd-nb.info Real-world evidence from registries and case series has contributed to understanding its effectiveness and safety in broader adult populations with CRE infections, showing a pooled clinical success rate of 75%. tandfonline.comtandfonline.com However, the impact of varying patient characteristics and comorbidities on long-term outcomes and the incidence of adverse events requires more detailed exploration. tandfonline.com

Further Elucidation of Resistance Dynamics and Emergence

Understanding the mechanisms by which bacteria develop resistance to vaborbactam (B611620) and the meropenem-vaborbactam combination is crucial for preserving its utility. Although in vitro studies suggest a low potential for resistance development, resistance has been observed in clinical settings. tandfonline.comcontagionlive.com Resistance to meropenem-vaborbactam is often mediated by mechanisms not inhibited by this compound, such as the overexpression of efflux pumps and reduced outer membrane permeability due to porin mutations. tandfonline.com Mutations in blaKPC alleles have also been implicated in resistance emergence, particularly in Klebsiella pneumoniae isolates. nih.gov Further research is needed to investigate novel mechanisms of resistance and the PK/PD properties in extravascular body sites, which may influence resistance development. nih.govd-nb.info Continuous monitoring of resistance patterns and genomic analysis of resistant strains are essential to track the evolution of resistance and inform treatment strategies. tandfonline.commdpi.com

Investigation into Novel Combinations and Therapeutic Strategies

Exploring novel combinations and therapeutic strategies involving this compound could help expand its spectrum of activity and overcome existing resistance mechanisms. While this compound is primarily combined with meropenem (B701), its potential in combination with other β-lactam antibiotics or non-antibiotic agents warrants investigation. Research into new β-lactamase inhibitors with broader activity, including against metallo-β-lactamases (MBLs) which are not inhibited by this compound, is an ongoing area of development. nih.govresearchgate.net Combination therapies pairing antibiotics with antivirulence agents, such as quorum-sensing inhibitors or efflux pump blockers, could also enhance therapeutic effects and restore sensitivity in resistant strains. preprints.org Further research is needed to evaluate the efficacy of meropenem-vaborbactam against less common but difficult-to-treat Gram-negative pathogens and in combination with other agents to address polymicrobial infections or those with multiple resistance mechanisms. tandfonline.com

Pharmacoeconomic Analyses and Cost-Effectiveness Studies

Comprehensive pharmacoeconomic analyses and cost-effectiveness studies are needed to evaluate the value of meropenem-vaborbactam in different healthcare settings and patient populations. While some studies have assessed its cost-effectiveness compared to best available therapy for CRE-KPC infections, variations in healthcare systems and treatment costs necessitate further localized analyses. researchgate.netresearchgate.netdntb.gov.uabmj.com These studies should consider not only the direct drug costs but also the costs associated with treatment outcomes, including length of hospital stay, need for intensive care, management of complications, and the impact of resistance development. researchgate.netscottishmedicines.org.uk Understanding the cost-effectiveness of meropenem-vaborbactam is crucial for informing formulary decisions and ensuring equitable access to this important antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vaborbactam
Reactant of Route 2
Vaborbactam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.